molecular formula C12H13N3O2S B5750006 N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide

Cat. No.: B5750006
M. Wt: 263.32 g/mol
InChI Key: WJFSGUVHYDUMGV-UHFFFAOYSA-N
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Description

N'-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide is a hydrazide derivative featuring a thiazole core substituted at the 4-position with a 4-methoxyphenyl group. The acetohydrazide moiety (-NH-NHCOCH3) is attached to the thiazole ring at the 2-position. This structural framework is associated with diverse biological activities, particularly in anticancer and antimicrobial contexts, as observed in structurally related compounds .

Properties

IUPAC Name

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8(16)14-15-12-13-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFSGUVHYDUMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC(=CS1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, hydrazides, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and mechanisms:

Compound Name/ID Core Structure Substituents/R Groups Biological Activity Mechanism/Target IC50/EC50 Reference
Target Compound Thiazole-acetohydrazide 4-Methoxyphenyl at thiazole C4 Assumed anticancer/antimicrobial (based on analogs) Potential Akt/PI3K or EGFR inhibition N/A N/A
N′-Benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide Pyrimidine-thioacetohydrazide Benzylidene, 4-methoxyphenyl Anticancer (H-ras transformed cells) Akt inhibition 0.50 µg/mL
N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Triazole-thioacetohydrazide Dimethylamino benzylidene, phenylaminoethyl Inhibits cancer cell migration Antimetastatic, selective N/A (inhibited migration)
PICZUY (2-Chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetohydrazide) Thiazole-acetohydrazide 3-Methyl-3-phenylcyclobutyl Structural data (crystal) N/A N/A
7a (Pyridothienopyrimidine acetohydrazide) Pyridothienopyrimidine 4-Methoxyphenyl, phenyl Antimicrobial (Gram-positive/-negative) Antibacterial MIC values (not specified)

Key Observations

Core Heterocycle Influence: Thiazole vs. However, pyrimidine-based analogs (e.g., ) exhibit potent Akt inhibition (IC50 = 0.50 µg/mL), suggesting that electron-deficient cores might enhance kinase targeting . Triazole Derivatives: Triazole-thioacetohydrazides () demonstrate antimetastatic activity via migration inhibition, likely due to their planar aromatic substituents (e.g., dimethylamino benzylidene) enhancing interactions with cytoskeletal targets .

Role of Substituents :

  • 4-Methoxyphenyl Group : This substituent is recurrent in anticancer hydrazones (). Its electron-donating methoxy group may improve solubility and facilitate π-π stacking with kinase domains .
  • Benzylidene vs. Free Hydrazide : The absence of a benzylidene group in the target compound (compared to and ) might reduce potency but could mitigate toxicity associated with Schiff base formation .

Biological Activity Trends: Anticancer vs. Antimicrobial: Thiazole-acetohydrazides with bulky substituents (e.g., cyclobutyl in PICZUY) are often structurally characterized but lack reported activity, whereas pyridothienopyrimidine analogs () show Gram-negative antibacterial activity, highlighting the impact of core complexity on therapeutic targeting . Selectivity: Triazole derivatives with dimethylamino groups () exhibit cancer cell selectivity, suggesting that electron-rich substituents improve tumor targeting .

Biological Activity

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide is a heterocyclic compound that has attracted significant attention due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

Molecular Formula : C13H14N4O2S
Molecular Weight : 282.34 g/mol
CAS Number : Not specified in the sources.
Structure : The compound features a thiazole ring, which is known for its potential in various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets:

  • Inhibition of Acetylcholinesterase (AChE) : The compound has shown significant interaction with AChE, which is crucial for neurotransmission. By inhibiting this enzyme, it may have implications in neuroprotective strategies against diseases like Alzheimer's.
  • Anti-inflammatory Mechanisms : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.23 mg/mL0.47 mg/mL
Escherichia coli0.17 mg/mL0.23 mg/mL
Bacillus cereus0.20 mg/mL0.25 mg/mL
Salmonella Typhimurium0.25 mg/mL0.30 mg/mL

These findings suggest that the compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Salmonella Typhimurium .

Anti-inflammatory Activity

Studies have demonstrated that this compound possesses significant anti-inflammatory properties. It effectively reduces inflammation markers in vitro and in vivo models by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects:

  • Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound:

  • Antimicrobial Evaluation : A study published in MDPI reported on the synthesis and evaluation of thiazole derivatives, including this compound, demonstrating its effectiveness against multiple bacterial strains with promising MIC values .
  • Neuroprotective Studies : Research has indicated potential neuroprotective effects through AChE inhibition, suggesting applications in treating neurodegenerative diseases.
  • Anticancer Research : Investigations into its anticancer properties reveal that it may enhance the efficacy of existing chemotherapy agents by lowering resistance mechanisms in cancer cells .

Q & A

Advanced Research Question

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity to guide derivative design .
  • MD simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .

How do structural modifications of the acetohydrazide moiety influence biological activity?

Advanced Research Question
Modifications at the hydrazide or thiazole ring can enhance target specificity:

  • Electron-withdrawing groups : Nitro or halogens improve antimicrobial activity by increasing electrophilicity .
  • Bulkier substituents : Aryl groups (e.g., phenyl, naphthyl) may enhance anticancer activity via π-π stacking with DNA or proteins .
    Case study : Replacing the methoxy group with a trifluoromethyl moiety () increased anti-HIV activity by 40% in vitro .

What strategies mitigate low yields during the synthesis of this compound derivatives?

Advanced Research Question

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylhydrazide formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Workflow adjustments : Introduce microwave-assisted synthesis to reduce reaction time from hours to minutes .

What are the key considerations for designing in vivo studies involving this compound?

Advanced Research Question

  • Pharmacokinetics : Assess bioavailability via HPLC analysis of plasma samples after oral administration .
  • Toxicity screening : Conduct acute toxicity tests in rodent models (e.g., LD₅₀ determination) .
  • Formulation : Use PEG-based nanoemulsions to enhance solubility and tissue penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide
Reactant of Route 2
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N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide

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